Immunodominance Quantified: NP (311-325) Represents ~5% of Total IAV-Specific CD4 T Cell Response
In a 2019 study using a surrogate marker method (CD49d/CD11a) to characterize the full IAV-specific CD4 T cell response without epitope-specific bias, the NP (311-325) epitope was found to represent only approximately 5% of the total IAV-specific CD4 T cell response in C57BL/6 mice [1]. This quantification provides essential context for interpreting experimental data: NP (311-325) is immunodominant among previously characterized epitopes but does not capture the majority of the endogenous CD4 response [2]. Researchers designing T cell assays must account for this 5% representation when extrapolating NP (311-325)-specific findings to the total CD4 T cell compartment.
| Evidence Dimension | Proportion of total IAV-specific CD4 T cell response |
|---|---|
| Target Compound Data | Approximately 5% of total IAV-specific CD4 T cell response |
| Comparator Or Baseline | Total IAV-specific CD4 T cell response measured by CD49d/CD11a surrogate marker method (baseline = 100%) |
| Quantified Difference | NP (311-325)-specific response = ~5% of total IAV-specific CD4 T cell response |
| Conditions | C57BL/6 mice, primary IAV infection, pulmonary CD4 T cells, I-Ab MHC class II restriction |
Why This Matters
This quantitative benchmark is essential for experimental design and data interpretation—researchers relying solely on NP (311-325) tetramer staining or peptide restimulation must understand that they are sampling only ~5% of the total influenza-specific CD4 T cell compartment.
- [1] Hornick EE, Zacharias ZR, Legge KL. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections. Front Immunol. 2019;10:2351. doi:10.3389/fimmu.2019.02351. View Source
- [2] PubMed PMID: 31632414. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections. Front Immunol. 2019;10:2351. View Source
